molecular formula C14H21N5O2 B2783529 3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide CAS No. 1014068-82-6

3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2783529
CAS No.: 1014068-82-6
M. Wt: 291.355
InChI Key: DSFYHRPVLUGNEC-UHFFFAOYSA-N
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Description

3-Ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule integrates two key heterocyclic pharmacophores—a pyrazole and an imidazole ring—linked through a flexible carboxamide-propyl chain. This specific architecture is of significant interest in the development of novel bioactive molecules. The compound's core structure is related to the pyrazole carboxamide class of fungicides, which have demonstrated high efficacy by targeting fungal respiration. Scientific studies on analogous molecules, such as other pyrazole carboxamides, have shown that their mechanism of action involves the inhibition of key mitochondrial enzyme complexes, specifically succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV). This disruption leads to a loss of mitochondrial membrane potential, impaired energy production, and ultimately, fungal cell death . The presence of the 1H-imidazol-1-ylpropyl moiety in this compound may further modulate its physicochemical properties and biological interactions, potentially influencing its solubility, binding affinity, and overall pharmacokinetic profile. Imidazole-containing compounds are widely explored in medicinal chemistry due to their diverse biological activities . This chemical is provided as a high-purity solid for research applications exclusively. It is intended for use in in vitro assays to investigate its potential antifungal properties, for structure-activity relationship (SAR) studies to optimize lead compounds, and as a building block for the synthesis of more complex chemical libraries. Researchers can utilize this compound to explore new chemotherapeutic agents aimed at overcoming resistance in pathogenic fungi like Rhizoctonia solani . Note: This product is strictly for research purposes in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(3-imidazol-1-ylpropyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-3-19-10-12(14(17-19)21-4-2)13(20)16-6-5-8-18-9-7-15-11-18/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFYHRPVLUGNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrazole intermediates. One common method involves the alkylation of 1H-imidazole with 3-bromopropylamine, followed by the reaction with ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the compound results in the formation of amines .

Scientific Research Applications

3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Pyrazole-4-carboxamide Derivatives

Compound 41 (3-methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) shares a pyrazole-carboxamide backbone but differs in substituents:

  • Trifluoromethylpyridine group : Enhances lipophilicity and electron-withdrawing properties compared to the ethoxy group in the target compound.
  • Methyl-imidazole side chain : Reduces steric bulk compared to the target’s 3-(1H-imidazol-1-yl)propyl group.
  • Synthesis and Purity : Achieved 98.67% HPLC purity, suggesting robust synthetic protocols for similar carboxamides .

Benzamide Derivatives (Compounds 5–9, )

These compounds feature a benzamide core linked to the 3-(1H-imidazol-1-yl)propyl group, with substituents like fluoro, nitro, and trifluoromethyl on the benzene ring:

  • Synthetic Yields : Ranged from 35% to 65%, highlighting variability in reaction efficiency compared to the target compound’s unrecorded yield.

Sulfonamide Derivatives (ZINC8132546, )

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide replaces the carboxamide with a sulfonamide group:

  • Sulfonamide vs.
  • Bromo and Methoxy Substituents : Increase molecular weight and halogen-mediated hydrophobic interactions .

Physicochemical and Spectral Comparisons

Property Target Compound Compound 41 Compound 6 (Fluoro-Benzamide) ZINC8132546 (Sulfonamide)
Core Structure Pyrazole-4-carboxamide Pyrrole-2-carboxamide Benzamide Benzenesulfonamide
Key Substituents Ethoxy, Ethyl, Imidazole Trifluoromethylpyridine 4-Fluoro Bromo, Methoxy
Molecular Weight Not reported 392.2 g/mol ~300–350 g/mol (estimated) 398.28 g/mol
HPLC Purity Not reported 98.67% ~95–99% Not reported
Spectral Data Not available δ 11.55 (s, 1H, NH) δ 7.8–8.1 (aromatic H) Not provided

Biological Activity

3-Ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a pyrazole core and imidazole moiety, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N4O2, indicating the presence of various functional groups that may influence its biological activity. The compound's structural features include:

  • Pyrazole ring : A common scaffold in medicinal chemistry known for various biological activities.
  • Imidazole group : Often involved in enzyme inhibition and receptor binding.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Such interactions can lead to modulation of biochemical pathways, potentially resulting in therapeutic effects. For instance, compounds with similar structures have shown promise as inhibitors of certain enzymes involved in inflammatory processes and cancer progression .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A comparative analysis showed that certain derivatives exhibited up to 85% inhibition at concentrations around 10 µM, indicating strong anti-inflammatory properties .

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit anticancer properties. In vivo studies using carrageenan-induced edema models have shown that related compounds significantly reduce tumor growth and metastasis. The mechanism often involves apoptosis induction in cancer cells, with some derivatives demonstrating cytotoxicity comparable to established chemotherapeutic agents .

Case Studies

StudyCompound TestedBiological ActivityReference
Selvam et al.3-substituted phenyl-pyrazolesAnti-inflammatory (up to 78% inhibition)
Burguete et al.Pyrazole derivativesAnti-tubercular and antimicrobial
Bandgar et al.Thiocarbamoyl pyrazolesMAO-B inhibition, analgesic effects

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step processes including alkylation reactions. Crystallographic studies can provide insights into geometric parameters essential for understanding its reactivity.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldKey Characterization
AmidationEDCI, HOBt, DMF, 50°C, 12h35–45%¹H NMR (DMSO-d₆): δ 11.55 (s, 1H, NH), 8.63 (s, imidazole-H)
PurificationEthanol/water recrystallization98% HPLC purityLC-MS: [M+H]⁺ = 335.2

Q. Table 2: Crystallographic Data for Structural Validation

ParameterValue
Space GroupP2₁/c
R Factor0.073
Key InteractionsN-H⋯N (2.89 Å), π-π stacking (3.4 Å)

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